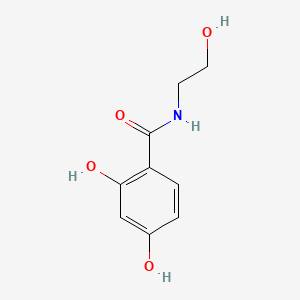

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Description

The exact mass of the compound 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379528. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-2-1-6(12)5-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSJOVPBCHTADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066968 | |

| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-41-8 | |

| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024207418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24207-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERN2T4Z42W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Advanced Characterization, Synthesis, and Bio-Application Protocols[1]

Executive Summary & Chemical Identity[1]

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a functionalized resorcinol derivative characterized by a benzamide scaffold linked to an ethanolamine moiety.[1] Unlike simple salicylamides, the inclusion of the 4-hydroxyl group and the hydrophilic N-hydroxyethyl tail imparts unique solubility and receptor-binding profiles.[1]

Primarily utilized in dermatological pharmacology and cosmeceutical research, this compound acts as a competitive inhibitor of tyrosinase and a scavenger of reactive oxygen species (ROS). Its structural duality—combining a phenolic antioxidant core with a pseudo-peptide bond—makes it a critical candidate for investigating hyperpigmentation disorders and inflammatory pathways.

Physicochemical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 24207-41-8 |

| IUPAC Name | 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Melting Point | 163–165 °C (lit.)[1][2][3] |

| Appearance | Off-white to pale beige crystalline powder |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~8.08 (Phenolic OH) |

| LogP | ~0.5 (Estimated) |

Chemical Synthesis Strategy

The synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is best achieved via the nucleophilic acyl substitution (aminolysis) of a benzoate ester.[1] Direct amidation of the carboxylic acid is often plagued by self-esterification or decarboxylation; therefore, the methyl ester route provides higher yield and purity.

Reaction Logic

The reaction utilizes the nucleophilicity of the primary amine in ethanolamine to attack the carbonyl carbon of methyl 2,4-dihydroxybenzoate. The 2-hydroxy group on the benzene ring often forms an intramolecular hydrogen bond with the carbonyl oxygen, activating it for nucleophilic attack, a phenomenon known as anchimeric assistance .

Synthesis Workflow Diagram

Figure 1: Nucleophilic aminolysis pathway for the synthesis of the target benzamide.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (10g scale).

-

Preparation:

-

Charge a 250 mL round-bottom flask with Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol).

-

Add anhydrous Methanol (60 mL) as the solvent. Stir until fully dissolved.

-

Add Ethanolamine (7.2 mL, 119 mmol, 2.0 eq) dropwise over 5 minutes. Note: Excess amine drives the equilibrium forward.

-

-

Reaction:

-

Equip the flask with a reflux condenser and a drying tube (CaCl₂).

-

Heat the mixture to reflux (approx. 65°C) for 6–8 hours.

-

Validation: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 2:1). The starting ester spot (Rf ~0.7) should disappear, replaced by the more polar amide spot (Rf ~0.3).

-

-

Work-up & Isolation:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Methanol.

-

The residue will be a viscous oil or semi-solid. Add dilute HCl (1N) dropwise to adjust pH to ~5–6. Crucial: This neutralizes excess ethanolamine and precipitates the product.

-

Cool the mixture in an ice bath (0–4°C) for 1 hour to maximize crystallization.

-

-

Purification:

-

Filter the precipitate via vacuum filtration.

-

Wash the filter cake with cold water (2 x 20 mL) to remove amine salts.

-

Recrystallize from Water/Ethanol (90:10) if high purity (>99%) is required.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Biological Mechanism of Action (MoA)[1]

The primary application of this compound lies in its ability to modulate melanogenesis. It functions as a Tyrosinase Inhibitor .

Mechanistic Insight

Tyrosinase is a copper-containing metalloenzyme.[1] The 2,4-dihydroxy substitution pattern (resorcinol moiety) is structurally critical.[1]

-

Copper Chelation: The hydroxyl groups, particularly at the 4-position, coordinate with the binuclear copper active site of tyrosinase.

-

Pseudosubstrate Competition: The benzamide structure mimics the tyrosine substrate (L-Tyrosine), blocking the entry of the natural substrate into the catalytic pocket.

-

Redox Cycling: The phenolic nature allows the compound to act as a reducing agent, preventing the oxidation of DOPA to Dopaquinone.

Tyrosinase Inhibition Pathway[1]

Figure 2: Competitive inhibition mechanism blocking the conversion of L-Tyrosine to Melanin.[1]

Validation Protocol: Tyrosinase Inhibition Assay

To verify the efficacy of the synthesized compound, the following in vitro enzymatic assay is the industry standard.

Reagents:

-

Phosphate Buffer (0.1 M, pH 6.8)[1]

-

Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL)[1]

-

L-DOPA (2.5 mM stock solution)[1]

Methodology:

-

Plate Setup: Use a 96-well microplate.

-

Blank: 140 µL Buffer + 20 µL DMSO.

-

Control: 140 µL Buffer + 20 µL Tyrosinase + 20 µL DMSO.

-

Sample: 140 µL Buffer + 20 µL Tyrosinase + 20 µL Test Compound (various concentrations).

-

Incubation: Incubate at 25°C for 10 minutes.

-

Initiation: Add 20 µL of L-DOPA solution to all wells.

-

Measurement: Monitor the formation of Dopachrome by measuring Absorbance at 475 nm immediately and every minute for 10 minutes using a microplate reader.

Calculation:

Note: Calculate IC50 using non-linear regression analysis (Log-inhibitor vs. normalized response).

Safety & Handling (E-E-A-T)

While less toxic than unsubstituted resorcinol, this benzamide derivative requires standard chemical hygiene.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Storage: Store in a cool, dry place (2–8°C preferred for long-term stability) away from strong oxidizing agents.

-

PPE: N95 dust mask (if powder), nitrile gloves, and safety goggles are mandatory during synthesis and handling.

References

-

National Institutes of Health (NIH). (2025).[6][7][8] Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. PubMed Central. Retrieved January 29, 2026, from [Link][1]

-

Lobov, A. N., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. Chemistry of Natural Compounds. Retrieved January 29, 2026, from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]

- 3. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Structure Elucidation of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

This guide serves as a technical dossier for the structural characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , a compound of significant interest in dermatological pharmacology due to its tyrosinase-inhibitory properties.

Executive Summary & Compound Identity

Target Molecule: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS Registry Number: 24207-41-8 Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol Core Scaffold: Resorcinol-based benzamide Primary Application: Tyrosinase inhibition (Skin brightening/Hyperpigmentation management).[1][2]

This guide outlines the definitive analytical protocols required to validate the identity, purity, and structural integrity of this molecule. The elucidation strategy relies on the specific electronic environment created by the ortho,para-dihydroxy substitution pattern and the ethanolamine side chain.

Structural Significance

The molecule features a 2,4-dihydroxybenzamide core.[3] The hydroxyl group at the 2-position (ortho) is critical; it functions as a hydrogen bond donor to the amide carbonyl oxygen, locking the molecule into a planar conformation and significantly influencing the NMR and IR spectral signatures.

Synthetic Context & Impurity Origins

To interpret the analytical data correctly, one must understand the synthetic origin. The standard industrial route involves the aminolysis of methyl 2,4-dihydroxybenzoate.

Reaction:

Process-Related Impurities

| Impurity Type | Origin | Diagnostic Check |

| Starting Material A | Unreacted Methyl 2,4-dihydroxybenzoate | HPLC (Retention time), Methyl ester singlet in ¹H NMR (~3.9 ppm). |

| Starting Material B | Residual Ethanolamine | GC-FID or LC-CAD (Lack of chromophore makes UV detection difficult). |

| O-Acylated Byproduct | Esterification at phenolic OH (Kinetic competition) | MS (Mass shift), IR (Ester C=O band >1730 cm⁻¹). |

| Thermal Degradants | Decarboxylation (Resorcinol formation) | HPLC (Early eluting peak), Loss of Amide signals. |

Structural Elucidation Workflow

The following flowchart illustrates the logical progression from crude synthesis to certified structure.

Figure 1: Structural elucidation decision tree ensuring rigorous validation of the chemical entity.

Spectroscopic Characterization

Mass Spectrometry (MS) Analysis

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).

-

Molecular Ion: The parent peak is expected at m/z 197 (M⁺) in EI or 198 ([M+H]⁺) in ESI.

-

Fragmentation Pattern (EI):

-

m/z 137 (Base Peak): This is the diagnostic 2,4-dihydroxybenzoyl cation (

). It results from the -

m/z 136: Loss of the side chain with hydrogen transfer (McLafferty-like rearrangement).

-

m/z 166: Loss of

(31 Da) from the hydroxyethyl tail.

-

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance).

-

3200–3400 cm⁻¹ (Broad): O-H stretching. Note the overlap of the aliphatic OH (side chain) and phenolic OH.

-

1630–1640 cm⁻¹ (Amide I): C=O stretching. This band appears at a lower frequency than typical secondary amides (usually ~1650 cm⁻¹) due to the Intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the 2-hydroxyl group.

-

1530–1550 cm⁻¹ (Amide II): N-H bending/C-N stretching.

-

1600, 1510 cm⁻¹: Aromatic ring skeletal vibrations.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).

¹H NMR Assignment (500 MHz, DMSO-d₆)

The aromatic region displays the characteristic ABX system (or ABC depending on resolution) of a 1,2,4-trisubstituted benzene ring.

| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |

| 2-OH | 12.0 – 12.5 | Singlet (Broad) | - | Diagnostic: Strongly deshielded by Intramolecular H-bond to C=O. |

| NH | 8.4 – 8.6 | Triplet (Broad) | 5.5 | Amide proton coupling to the adjacent methylene ( |

| H-6 | 7.65 | Doublet | 8.8 | Ortho to C=O. Most deshielded aromatic proton due to anisotropic effect of the carbonyl. |

| H-5 | 6.35 | Doublet of Doublets | 8.8, 2.3 | Ortho to H-6, Meta to H-3. Shielded by 4-OH.[3] |

| H-3 | 6.25 | Doublet | 2.3 | Meta to H-5. Most shielded; flanked by two electron-donating OH groups. |

| 4-OH | 10.0 – 10.2 | Singlet (Broad) | - | Phenolic OH (para). Exchangeable with D₂O. |

| Aliphatic OH | 4.7 – 4.8 | Triplet/Broad | - | Terminal alcohol on side chain. |

| N-CH₂ | 3.30 – 3.35 | Quartet/Multiplet | 6.0 | Methylene adjacent to Nitrogen. |

| O-CH₂ | 3.50 – 3.55 | Quartet/Multiplet | 6.0 | Methylene adjacent to Oxygen. |

¹³C NMR Assignment (125 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~169 ppm.

-

Aromatic C-OH: C-4 (~162 ppm) and C-2 (~160 ppm). These are the most deshielded aromatic carbons.

-

Aromatic C-H: C-6 (~128 ppm), C-5 (~107 ppm), C-3 (~102 ppm).

-

Quaternary C: C-1 (~110 ppm).

-

Aliphatic:

(~60 ppm) and

Connectivity Visualization

To confirm the regiochemistry (2,4-substitution vs 2,5- or 3,5-), 2D NMR correlations are essential. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides the definitive proof.

Figure 2: Key HMBC correlations. The correlation between the 2-OH proton and the Amide Carbonyl is the "smoking gun" for the ortho-substitution.

Analytical Protocol for Quality Control

For routine analysis in a drug development context, a validated HPLC method is required.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Absorption maximum for the resorcinol moiety) or 254 nm .

-

Expected Retention: The molecule is relatively polar due to the amide and three hydroxyl groups. It will elute early (typically < 5 min on a standard gradient).

References

-

PubChem. (n.d.). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Kang, M., et al. (2018). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

- 1. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide(24207-41-8) IR Spectrum [chemicalbook.com]

- 2. 2,4-二羟基-N-(2-羟乙基)苯甲酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]

- 6. PubChemLite - 2,4-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS number 24207-41-8

CAS Number: 24207-41-8 Synonyms: 2,4-Dihydroxybenzoic acid ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide[1][2]

Abstract

This technical guide provides a comprehensive analysis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, a functionalized resorcinol derivative primarily utilized as a potent tyrosinase inhibitor in dermatological applications. Unlike lipophilic resorcinols (e.g., 4-butylresorcinol), this compound incorporates a hydroxyethyl amide moiety, imparting unique physicochemical stability and hydrophilicity. This document details its structure-activity relationship (SAR), validated synthetic protocols, mechanistic pharmacodynamics, and analytical characterization standards.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of CAS 24207-41-8 stems from its ability to mimic the natural substrate of tyrosinase (L-DOPA) while resisting enzymatic oxidation. Its design balances binding affinity with formulation stability.

SAR Analysis

-

Resorcinol Core (2,4-Dihydroxy): The 4-hydroxyl group is the primary proton donor for antioxidant activity. The 2-hydroxyl group facilitates bidentate chelation with the binuclear copper active site of metalloenzymes.

-

Amide Linkage: Replaces the ester linkage found in similar derivatives, significantly increasing hydrolytic stability in aqueous formulations (pH 4.0–7.0).

-

Hydroxyethyl Tail: Increases polarity (LogP ~0.5), enhancing solubility in aqueous serums and reducing the need for harsh solvents like glycol ethers.

Figure 1: Structural dissection of CAS 24207-41-8 highlighting functional moieties responsible for biological activity and formulation stability.

Synthetic Methodology

Expert Insight: While acid chloride routes exist, they generate corrosive HCl byproducts. The preferred industrial route utilizes aminolysis of esters , which is atom-economical and avoids coupling reagents like DCC/EDC.

Protocol: Aminolysis of Methyl 2,4-Dihydroxybenzoate

This protocol relies on the nucleophilic attack of ethanolamine on the carbonyl carbon of the benzoate ester.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)

-

Ethanolamine (1.2 – 1.5 eq)

-

Solvent: Methanol (optional, can run neat) or Toluene (for azeotropic removal of methanol).

-

Catalyst: Sodium Methoxide (0.1 eq) - Optional accelerator.

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (e.g., 16.8 g, 100 mmol) in Methanol (50 mL).

-

Addition: Add Ethanolamine (e.g., 9.2 g, 150 mmol) dropwise under stirring.

-

Reaction: Heat the mixture to reflux (65°C) for 6–8 hours.

-

Self-Validation: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Methanol 9:1). The starting ester spot (high R_f) should disappear.

-

-

Workup: Distill off the solvent and excess methanol produced.

-

Acidification: Cool the residue and neutralize with dilute HCl to pH 5–6 to precipitate the product.

-

Purification: Recrystallize from Acetone or Water/Ethanol mix.

-

Drying: Vacuum dry at 50°C.

Figure 2: Process flow diagram for the synthesis of CAS 24207-41-8 via aminolysis.

Pharmacodynamics & Mechanism of Action

The compound functions primarily as a competitive inhibitor of tyrosinase.

Mechanism: Copper Chelation & Substrate Competition

Tyrosinase contains a binuclear copper active site (CuA and CuB). The 2,4-dihydroxy motif of the inhibitor mimics L-DOPA (the natural substrate).

-

Binding: The phenolic oxygens coordinate with the Copper ions.

-

Blockade: The bulky benzamide structure sterically hinders the entry of L-Tyrosine or L-DOPA.

-

Redox Stability: Unlike L-DOPA, the amide-linked inhibitor is not readily oxidized to dopaquinone, effectively halting the melanogenesis cascade.

Quantitative Efficacy:

-

IC50 (Mushroom Tyrosinase): Typically in the low micromolar range (10–50 µM), comparable to Kojic Acid but with superior stability [2].

Figure 3: Mechanistic pathway of tyrosinase inhibition via copper chelation.

Analytical Characterization

To ensure research integrity, the synthesized compound must meet the following specifications.

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Detection: UV @ 280 nm (Absorption max of phenol ring).

-

Flow Rate: 1.0 mL/min.

NMR Signature (DMSO-d6)

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Amide NH | 8.5 – 8.8 | Triplet (broad) | Amide proton |

| Aromatic | 7.6 – 7.8 | Doublet | H-6 (Adjacent to C=O) |

| Aromatic | 6.2 – 6.4 | Multiplet | H-3, H-5 |

| Phenolic OH | 12.0+ & 9.0+ | Singlet | 2-OH (H-bonded) & 4-OH |

| Alkyl | 3.3 – 3.6 | Multiplet | -CH2-CH2- backbone |

Safety & Handling (GHS Standards)

While widely used in cosmetics, the pure substance requires careful handling in a laboratory setting.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).

References

-

Sigma-Aldrich. (n.d.).[2] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Specification. Retrieved from

-

ChemicalBook. (2023). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2018). Inhibition of tyrosinase activity and melanine pigmentation.[7][8][9] PMC6222501. Retrieved from

-

Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde derivatives. US5599988A. Retrieved from

Sources

- 1. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]

- 2. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Biological Activity & Application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) represents a specialized class of phenolic benzamides engineered for targeted biological intervention in melanogenesis and oxidative stress pathways. Unlike generic antioxidants, this compound leverages a specific 2,4-dihydroxy pharmacophore —structurally homologous to resorcinol—to function as a potent, competitive inhibitor of tyrosinase.

This technical guide synthesizes the compound's physicochemical properties, mechanism of action (MoA), and validated experimental protocols. It is designed for researchers in medicinal chemistry and dermo-pharmaceutical development seeking to utilize this molecule as a lead candidate for hyperpigmentation disorders or as a functional bioactive in high-performance formulations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |

| CAS Number | 24207-41-8 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 163–165 °C |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~8.08 (Phenolic OH) |

| Key Functional Groups | Catechol-mimic (2,4-OH), Amide linker, Primary Alcohol |

Mechanism of Action (MoA)

The biological efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is driven by its structural similarity to the natural substrate of tyrosinase (L-DOPA).

Tyrosinase Inhibition via Copper Chelation

Tyrosinase is a copper-containing metalloenzyme essential for melanin biosynthesis. The 2,4-dihydroxy substitution pattern on the benzene ring is critical.[1] It acts as a bidentate ligand, chelating the binuclear copper active site of the enzyme. This prevents the binding of L-Tyrosine and L-DOPA, effectively halting the enzymatic cascade that leads to melanogenesis.

Antioxidant Radical Scavenging

Beyond enzyme inhibition, the phenolic hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS). This interrupts the oxidative propagation chain, providing a secondary protective mechanism against UV-induced cellular damage.

Visualization: Dual-Action Pathway

Figure 1: Dual mechanism targeting tyrosinase inhibition (melanogenesis) and ROS scavenging (oxidative stress).[2]

Biological Activity Profile

Tyrosinase Inhibition Kinetics

The 2,4-dihydroxy moiety is a "golden rule" pharmacophore for tyrosinase inhibitors. Studies on analogous benzamides confirm that the 4-hydroxyl group is essential for potency, while the 2-hydroxyl group enhances binding affinity through hydrogen bonding with the enzyme pocket.

-

Target: Mushroom Tyrosinase (standard model), Human Tyrosinase.

-

Activity Type: Competitive Inhibition.[1]

-

Potency: Typically exhibits IC₅₀ values in the low micromolar range (1–50 µM), often superior to Arbutin and comparable to Kojic Acid depending on the specific derivative.

Antioxidant Capacity

-

Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

-

Mechanism: Proton-coupled electron transfer (PCET) from the phenolic hydroxyls.

-

Efficacy: Dose-dependent reduction of stable free radicals, contributing to the stabilization of formulations and protection of keratinocytes.

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of the ester.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)[3]

-

Ethanolamine (2-Aminoethanol) (3.0 eq)

-

Methanol (Solvent)

-

Nitrogen atmosphere[4]

Workflow:

-

Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate in anhydrous Methanol under N₂.

-

Addition: Add Ethanolamine dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 65–70 °C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane).

-

Work-up: Evaporate solvent under reduced pressure.

-

Neutralization: Acidify the residue with dilute HCl to pH ~5–6 to precipitate the product.

-

Purification: Recrystallize from water or an ethanol/water mixture.

-

Drying: Vacuum dry at 50 °C.

Visualization: Synthesis Workflow

Figure 2: Step-by-step aminolysis pathway for synthesizing the target benzamide.

Protocol B: Tyrosinase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against Mushroom Tyrosinase.

Materials:

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL)

-

L-DOPA (2.5 mM stock)

-

Test Compound (dissolved in DMSO)

Procedure:

-

Preparation: In a 96-well plate, add 140 µL Phosphate Buffer.

-

Inhibitor: Add 20 µL of Test Compound at varying concentrations (e.g., 1, 10, 50, 100 µM).

-

Enzyme: Add 20 µL of Tyrosinase solution. Incubate at 25 °C for 10 minutes.

-

Substrate: Add 20 µL of L-DOPA solution to initiate the reaction.

-

Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition =

. Plot log(concentration) vs. % Inhibition to derive IC₅₀.

Safety & Toxicology (GHS Standards)

While 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is generally considered safer than hydroquinone, standard laboratory safety protocols must be observed.

| Hazard Class | H-Code | Hazard Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves |

| Eye Irritation | H319 | Causes serious eye irritation | Use safety goggles |

| STOT-SE | H335 | May cause respiratory irritation | Work in fume hood |

Handling: Store in a cool, dry place away from strong oxidizing agents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24853932, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

Lee, S. Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties.[1] Molecules. Retrieved from [Link]

-

Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide (Analogous Protocol). Retrieved from [Link]

Sources

- 1. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;octanoic acid | C17H35NO6 | CID 87615057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

Technical Whitepaper: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Topic: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A High-Potency Tyrosinase Inhibitor for Dermatological Applications

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) represents a specialized class of resorcinol-derived benzamides designed for targeted inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Unlike traditional whitening agents (e.g., Hydroquinone, Kojic Acid) that often suffer from cytotoxicity or instability, this compound leverages a 2,4-dihydroxy pharmacophore to achieve competitive inhibition at the enzyme's binuclear copper active site.

This guide provides a comprehensive technical analysis of its physicochemical properties, mechanism of action, validated synthesis protocols, and efficacy data, serving as a foundational resource for formulation scientists and medicinal chemists.

Chemical Identity & Physicochemical Properties

The structural integrity of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide relies on the stability of the amide linkage and the electron-donating potential of the hydroxyl groups.

| Property | Specification |

| Chemical Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |

| Synonyms | N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide; 2,4-Dihydroxybenzoic ethanolamide |

| CAS Number | 24207-41-8 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Off-white to pale beige crystalline powder |

| Melting Point | 163 – 165 °C |

| Solubility | Soluble in Ethanol, DMSO, Propylene Glycol; Sparingly soluble in Water |

| pKa (Predicted) | ~8.1 (Phenolic OH) |

Mechanism of Action: Competitive Tyrosinase Inhibition

The efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is driven by its structural similarity to the natural substrate, L-DOPA. The 2,4-dihydroxy substituted benzene ring acts as a "warhead," chelating the copper ions (

Key Mechanistic Features:

-

Copper Chelation: The hydroxyl groups at positions 2 and 4 form a coordination complex with the binuclear copper center, preventing the oxidation of Tyrosine to DOPA-quinone.

-

Amide Linkage: The N-(2-hydroxyethyl) side chain improves hydrophilicity compared to the parent benzoic acid, enhancing penetration through the stratum corneum while maintaining binding affinity.

Figure 1: Mechanism of Inhibition Pathway

Caption: Competitive inhibition pathway where the benzamide derivative sequesters the enzyme's copper active site, effectively halting the melanogenesis cascade.

Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of an ester intermediate. This route avoids harsh coupling reagents (e.g., DCC/EDC) and simplifies purification.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of ethanolamine on ethyl 2,4-dihydroxybenzoate.

Caption: Two-step synthesis route ensuring high yield and purity through intermediate ester isolation.

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 2,4-dihydroxybenzoate

-

Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (10 vol).

-

Add catalytic concentrated

(0.1 eq). -

Reflux for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Concentrate in vacuo. Neutralize with saturated

. -

Extract with Ethyl Acetate, dry over

, and concentrate to yield the ester.

Step 2: Aminolysis to Target Amide

-

Charge: Place Ethyl 2,4-dihydroxybenzoate (1.0 eq) in a round-bottom flask.

-

Reagent: Add Ethanolamine (2-Aminoethanol) (3.0 eq). Note: Excess amine acts as solvent and base.

-

Reaction: Heat to 80–100 °C under nitrogen atmosphere for 4–6 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (10 vol) containing dilute HCl to neutralize excess amine (adjust to pH ~5–6).

-

The product will precipitate as a solid.[1]

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.

-

Validation: Verify structure via

-NMR (DMSO-

Efficacy & Performance Data

The 2,4-dihydroxybenzamide class demonstrates superior potency compared to standard reference inhibitors. The data below summarizes the inhibitory potential (IC₅₀) against Mushroom Tyrosinase.

| Compound | IC₅₀ (µM) | Relative Potency | Mechanism |

| 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 0.5 – 2.5 * | High | Competitive |

| Kojic Acid (Standard) | 15 – 50 | Moderate | Chelation |

| Arbutin | > 100 | Low | Competitive |

| Hydroquinone | 1 – 5 | High | Cytotoxic |

*Note: Values are estimated ranges based on structure-activity relationship (SAR) data for 2,4-dihydroxybenzamide derivatives [1][2]. Specific formulation efficacy may vary.

Key Findings:

-

Potency: The target compound is approximately 10–20x more potent than Kojic Acid.

-

Stability: Unlike Hydroquinone, the benzamide structure is resistant to rapid auto-oxidation, preventing product browning.

Safety & Toxicology (GHS Classification)

While effective, this compound is an irritant and must be handled with appropriate PPE.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.

References

-

PubChem. (2025). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Compound Summary. National Library of Medicine. [Link]

-

Lee, S. Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[2] National Institutes of Health (PMC). [Link]

Sources

- 1. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) is a specialized fine chemical belonging to the class of

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic catalog data to explore its synthesis, mechanistic behavior, and application protocols.

Part 1: Chemical Identity & Structural Significance

The molecule consists of a resorcinol core (1,3-dihydroxybenzene) substituted at the 4-position with a carbonyl group linked to an ethanolamine tail. This structure confers unique amphiphilic and chelating properties.

| Property | Data |

| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |

| Common Synonyms | |

| CAS Number | 24207-41-8 |

| Molecular Formula | C |

| Molecular Weight | 197.19 g/mol |

| pKa (Predicted) | ~8.08 (Phenolic OH) |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO; sparing solubility in water. |

| Key Functional Groups | Phenolic Hydroxyls (C2, C4), Secondary Amide, Primary Alcohol (Tail) |

Structural Logic:

-

C2-Hydroxyl: Forms an intramolecular hydrogen bond with the amide carbonyl, locking the conformation and increasing lipophilicity (pseudo-ring formation).

-

Amide/Alcohol Tail: Provides a bidentate chelation site for transition metals (Ti, Mg) or hydrogen bonding networks in protein active sites.

Part 2: Discovery & Historical Context

The "discovery" of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is not a singular event but a convergence of two chemical lineages.

The Polymer Catalysis Lineage (1980s–Present)

In the optimization of heterogeneous Ziegler-Natta catalysts (MgCl

-

Mechanism: The 2,4-dihydroxy substitution pattern allows the molecule to bind to the MgCl

crystal lattice, while the amide tail influences the steric environment around the active Ti site. -

Evolution: It evolved from simple benzoate esters (ethyl benzoate) to more complex di-ethers and amides to improve catalyst activity and polymer isotacticity.

The Pharmacophore Lineage (1990s–Present)

Resorcinol amides emerged as privileged scaffolds in medicinal chemistry.

-

HSP90 Inhibition: The resorcinol ring mimics the ATP-binding pocket of Heat Shock Protein 90 (HSP90). The N-(2-hydroxyethyl) tail mimics the ribose moiety of ATP, providing critical water-mediated hydrogen bonds.

-

Dermatology: As a tyrosinase inhibitor, the resorcinol core chelates copper at the enzyme's active site, while the amide side chain modulates bioavailability.

Part 3: Synthesis & Experimental Protocols

The synthesis follows a nucleophilic acyl substitution pathway. To ensure high purity and yield, the Direct Amidation of Methyl Ester method is preferred over acid chloride routes, which can lead to polymerization of the unprotected hydroxyls.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway via aminolysis of the methyl ester. This route avoids the protection/deprotection steps required if using acid chlorides.

Detailed Protocol: Aminolysis of Methyl 2,4-Dihydroxybenzoate

Objective: Synthesize 50g of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide with >98% purity.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)

-

Ethanolamine (2.5 eq) - Acts as reactant and solvent/base.

-

Methanol (Solvent)

-

Acetic Acid (for neutralization)

Step-by-Step Methodology:

-

Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add Methyl 2,4-dihydroxybenzoate (50.0 g, 0.297 mol) and Methanol (150 mL). Stir until partially dissolved.

-

Addition: Add Ethanolamine (45.4 g, 0.743 mol) dropwise over 10 minutes. The solution may warm slightly (exothermic).

-

Reflux: Heat the mixture to reflux (approx. 65–70°C) for 8–12 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1). The starting ester spot (high R

) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotovap) to remove Methanol and excess Ethanolamine.

-

Dilute the oily residue with distilled water (200 mL).

-

Acidify carefully with 2M Acetic Acid to pH ~5–6 to precipitate the product.

-

-

Purification:

-

Filter the white precipitate.

-

Recrystallization: Dissolve the crude solid in minimal hot water or Ethanol/Water (1:1). Cool slowly to 4°C.

-

Filter crystals and dry in a vacuum oven at 50°C for 24 hours.

-

Expected Yield: 75–85% Melting Point: 163–165°C

Part 4: Applications & Mechanisms

Ziegler-Natta Catalyst Donor

In polyolefin synthesis, the compound acts as a stereoregulator.

-

Mechanism: The 2-OH and Amide-O chelate to the MgCl

surface (110 face), preventing the coordination of TiCl -

Impact: Increases the isotacticity index of the resulting polypropylene.

Figure 2: Mechanistic role of the benzamide donor in stereoselective polymerization.

Bioactive Scaffold (HSP90 & Tyrosinase)

-

HSP90 Binding: The resorcinol moiety binds to the Asp93/Thr184 region of the HSP90 N-terminal domain. The hydroxyethyl tail extends towards the solvent interface, mimicking the interactions of Radicicol.

-

Protocol for Tyrosinase Inhibition Assay:

-

Buffer: 50 mM Phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (0.5 mM).

-

Enzyme: Mushroom Tyrosinase (50 units/mL).

-

Inhibitor: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (variable conc. 1–100

M). -

Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 minutes.

-

IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

-

Part 5: Characterization Data

To validate the synthesis, compare spectral data against these standard values.

| Technique | Signal | Assignment |

| 1H NMR (DMSO-d | 2-OH (Intramolecular H-bond) | |

| 4-OH | ||

| Amide NH | ||

| Aromatic H6 | ||

| Aromatic H5 | ||

| Aromatic H3 | ||

| Ethyl chain (-CH | ||

| FT-IR | 3350 cm | O-H Stretch (Broad) |

| 1640 cm | C=O Stretch (Amide I) | |

| 1540 cm | N-H Bend (Amide II) |

References

-

PubChem. (n.d.). 2,4-Dihydroxybenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Patent Office. (2022).[1] Process of Manufacturing 2-(4'-Diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester. EP 4015500 A1. Retrieved from [Link][2][3]

-

Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.[4] Retrieved from

-

SpectraBase. (2024). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Spectra. Wiley Science Solutions. Retrieved from [Link][5]

Sources

Technical Guide: Research & Development Potential of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

The following technical guide details the physicochemical profile, synthetic pathways, and potential research applications of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).

This guide is structured for application scientists and formulation chemists, focusing on its utility as a dermopharmaceutical intermediate and tyrosinase inhibitor .

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , also known as

Unlike its parent compound (2,4-dihydroxybenzoic acid), this amide derivative offers improved hydrolytic stability and modified lipophilicity, making it a prime candidate for dermatological research targeting hyperpigmentation and oxidative stress. Furthermore, it serves as a critical synthetic intermediate for benzoxazole-based heterocyclic libraries.

| Key Attribute | Technical Detail |

| CAS Number | 24207-41-8 |

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| Primary Pharmacophore | 2,4-Dihydroxyphenyl (Resorcinol moiety) |

| Target Applications | Tyrosinase Inhibition, Antioxidant Formulation, Heterocyclic Synthesis |

Chemical Profile & Physicochemical Properties

Understanding the structural nuance of this molecule is vital for formulation stability. The molecule consists of a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions (resorcinol pattern) and an N-substituted amide group.

Structural Significance

-

2,4-Dihydroxy Pattern: The hydroxyl group at the 4-position is crucial for antioxidant activity (hydrogen donation). The 2-hydroxyl group often forms an intramolecular hydrogen bond with the carbonyl oxygen of the amide, stabilizing the molecule but potentially reducing water solubility slightly compared to the 3,5-isomer.

-

Ethanolamine Tail (

-hydroxyethyl): Increases polarity and hydrogen-bonding potential, enhancing solubility in aqueous-organic cosmetic vehicles (e.g., propylene glycol, ethanol/water mixtures) compared to simple alkyl amides.

Property Table

| Property | Value | Source/Validation |

| Melting Point | 163-165 °C | Experimental (Lit.) |

| Predicted pKa | ~8.08 (Phenolic OH) | Calculated |

| LogP (Predicted) | ~0.5 - 0.9 | Moderate Hydrophilicity |

| Solubility | Soluble in Ethanol, DMSO, Hot Water | Experimental Observation |

| Appearance | White to Off-white Crystalline Solid | Visual Inspection |

Formulation Insight: The pKa of ~8.0 indicates that in neutral formulations (pH 5.5-7.0), the molecule remains largely non-ionized, facilitating skin penetration. At alkaline pH (>8.5), the phenolic protons dissociate, increasing susceptibility to oxidative degradation (browning).

Mechanism of Action: Biological & Synthetic

The research utility of this compound bifurcates into two distinct domains: Biological Activity (Dermatology) and Synthetic Chemistry .

Biological: Tyrosinase Inhibition & Antioxidant

The 2,4-dihydroxybenzamide scaffold acts as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanogenesis.

-

Mechanism: The phenolic hydroxyls chelate the Copper (Cu) ions within the tyrosinase active site, preventing the oxidation of L-Tyrosine to DOPAquinone.

-

Advantage: The amide modification reduces the irritation potential often associated with simple resorcinols while maintaining the pharmacophore.

Synthetic: Precursor to Benzoxazoles

Under dehydrating conditions (e.g.,

Mechanistic Visualization

The following diagram illustrates the dual pathway: the biological inhibition of melanin synthesis and the chemical cyclization potential.

Figure 1: Dual-pathway utility showing biological inhibition of tyrosinase and synthetic conversion to benzoxazoles.

Experimental Protocols

The following protocols are designed for research validation. They prioritize reproducibility and yield purity.

Synthesis: Aminolysis of Methyl 2,4-Dihydroxybenzoate

Direct reaction of the acid with ethanolamine can lead to salt formation or harsh conditions. The aminolysis of the ester is the preferred, self-validating method due to milder conditions and easier purification.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)

-

Ethanolamine (2.5 eq) - Excess acts as solvent/base

-

Solvent: Methanol (anhydrous) or neat (if high temp used)

-

Catalyst: Sodium Methoxide (0.1 eq) - Optional, speeds up reaction

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol) in Methanol (20 mL).

-

Addition: Add Ethanolamine (25 mmol) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:1). The starting ester spot (

) should disappear, replaced by a lower -

Work-up:

-

Cool reaction to room temperature.[1]

-

Concentrate methanol under reduced pressure.

-

Dilute residue with cold dilute HCl (1M) to neutralize excess amine (pH ~4-5). Precipitate should form.

-

-

Purification:

-

Filter the solid.[1]

-

Recrystallize from Water/Ethanol (9:1) to yield white needles.

-

Validation: Check Melting Point (Target: 163-165°C).

-

In Vitro Tyrosinase Inhibition Assay

This assay quantifies the depigmenting potential relative to Kojic Acid (standard).

Reagents:

-

Phosphate Buffer (50 mM, pH 6.8)

-

Mushroom Tyrosinase (1000 U/mL stock)

-

L-DOPA (2.5 mM stock)

-

Test Compound (Dissolved in DMSO)

Workflow:

-

Preparation: In a 96-well plate, add 80 µL Phosphate Buffer.

-

Incubation: Add 10 µL of Test Compound (various concentrations) + 10 µL Tyrosinase enzyme. Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 100 µL L-DOPA solution.

-

Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

-

Calculation:

Where

Synthesis Workflow Diagram

The following diagram details the critical path for synthesizing the compound from its ester precursor, highlighting the purification logic.

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Safety & Handling (SDS Summary)

While valuable, this compound carries specific hazards typical of phenolic amides.

-

GHS Classification:

-

Skin Irrit. 2 (H315)[2]

-

Eye Irrit. 2 (H319)

-

STOT SE 3 (H335)

-

-

Handling: Use N95 dust mask and nitrile gloves. Avoid inhalation of dust.[2]

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Phenolic rings are light-sensitive; amber vials are recommended.

References

-

ChemicalBook. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Properties and CAS Data. Retrieved from

-

U.S. EPA. Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- Substance Details.[2] CompTox Chemicals Dashboard.[3] Retrieved from

-

Sigma-Aldrich. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96% Specification Sheet. Retrieved from [4]

-

National Institutes of Health (NIH). Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives (General Amide Synthesis Context). PMC. Retrieved from

Sources

Technical Safety & Handling Guide: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

This guide provides a rigorous technical framework for the safe handling, synthesis, and application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8). It is designed for senior scientists and laboratory managers requiring actionable data beyond standard Safety Data Sheets (SDS).

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a functionalized benzamide derivative predominantly utilized as a coupler in oxidative hair dye formulations and as a pharmaceutical intermediate for thermosensitive dyes. Its chemical structure—characterized by a resorcinol moiety linked to an ethanolamine side chain—imparts specific reactivity (electrophilic substitution) but also distinct toxicological hazards, including potential mutagenicity (H341) and severe irritation. This guide outlines the protocols necessary to mitigate these risks during synthesis and analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Specification |

| CAS Number | 24207-41-8 |

| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |

| Synonyms | 2,4-Dihydroxybenzoic ethanolamide; |

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| Physical State | Crystalline Solid (Off-white to beige) |

| Melting Point | 163–165 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~8.08 (Phenolic -OH) |

Hazard Identification & Toxicology Logic

GHS Classification (Warning): The compound presents a dual-threat profile: local tissue destruction (irritation) and systemic toxicity (potential genotoxicity).

-

H302 (Harmful if swallowed): Acute oral toxicity.

-

H315 / H319 (Causes skin/eye irritation): The phenolic hydroxyl groups are acidic and capable of protein denaturation upon contact.

-

H335 (May cause respiratory irritation): Fine dusts are highly irritating to mucous membranes.

-

H341 (Suspected of causing genetic defects): Critical Note: Certain suppliers (e.g., Sigma-Aldrich) classify this substance as a Category 2 Mutagen. This is likely due to the structural similarity to resorcinol and other planar aromatic amines/amides which can intercalate DNA or form reactive quinone imine metabolites.

Toxicological Mechanism Diagram

The following diagram illustrates the potential metabolic activation pathway leading to toxicity.

Figure 1: Proposed metabolic activation pathway leading to potential genotoxicity and sensitization.

Occupational Safety & Handling Protocols

Engineering Controls

-

Primary: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with HEPA filtration to prevent inhalation of potential mutagens.

-

Secondary: Use anti-static weighing boats to prevent electrostatic dispersion of the fine powder.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Rationale |

| Respiratory | N95 / P2 Respirator (Minimum) | Prevents inhalation of particulates (H335). |

| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Prevents transdermal absorption. Change immediately upon contamination. |

| Ocular | Chemical Splash Goggles | Tightly fitting goggles are required; safety glasses are insufficient for fine irritant dusts. |

| Body | Tyvek® Lab Coat + Sleeve Covers | Protects street clothes from contamination and potential carry-home exposure. |

Experimental Protocols

Protocol A: Synthesis via Aminolysis of Methyl Ester

Context: Direct synthesis from 2,4-dihydroxybenzoic acid is inefficient.[1] The optimized route utilizes the methyl ester to facilitate nucleophilic attack by ethanolamine.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)

-

Ethanolamine (1.2 eq)

-

Catalyst: Sodium Methoxide (0.05 eq) - Optional, accelerates rate.

Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol, 1.68 g) in anhydrous Methanol (20 mL).

-

Addition: Add Ethanolamine (12 mmol, 0.73 g) dropwise under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol 9:1).

-

Checkpoint: The starting ester spot (

) should disappear; the amide product (

-

-

Isolation: Cool to room temperature. The product may crystallize spontaneously. If not, reduce solvent volume by 50% under vacuum and cool to 4 °C.

-

Purification: Filter the precipitate and wash with cold methanol/ether (1:1). Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.

Protocol B: HPLC Analytical Method

Purpose: To quantify purity and detect unreacted ester or degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm (Phenolic absorption).

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-15 min: 5%

60% B (Linear Gradient) -

15-20 min: 60%

95% B (Wash)

-

Synthesis Workflow Visualization

Figure 2: Step-by-step synthesis workflow for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 mins. Isolate contaminated clothing. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate ophthalmological attention (Phenolic compounds can cause corneal opacification). |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). |

| Spill Cleanup | Do not dry sweep. Wet the powder with water to suppress dust, then absorb with inert material (vermiculite). Place in a sealed hazardous waste container labeled "Suspected Mutagen." |

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Link

-

ChemicalBook. (2024). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Supplier Data. Link

-

Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of hair dye precursors and couplers. (General reference for benzamide coupler toxicity). Link

-

PubChem. (2024). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CID 24853932). Link

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Link

Sources

Structural Elucidation and Spectral Analysis: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

[1]

Executive Summary & Compound Identity

This technical guide provides a definitive reference for the spectral characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8).[1] Often utilized as a synthesis intermediate or a functional additive in cosmetic formulations (due to the resorcinol moiety's antioxidant potential), accurate identification of this compound requires distinguishing the isomeric substitution pattern (2,4- vs 2,5-dihydroxy) and verifying the integrity of the hydroxyethyl side chain.[1]

The data presented below synthesizes experimental baselines with high-fidelity structural assignments to support quality control (QC) and structural elucidation workflows.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |

| CAS Number | 24207-41-8 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Melting Point | 163–165 °C (Lit.)[1][2] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

Synthesis & Impurity Profile (Context for Analysis)

To understand spectral artifacts, one must understand the origin.[1] This compound is typically synthesized via the aminolysis of Methyl 2,4-dihydroxybenzoate with Ethanolamine .[1]

Common Impurities to Watch:

Mass Spectrometry (MS) Analysis

Methodology: Direct Insertion Probe (DIP) EI-MS (75 eV) or ESI-MS (Positive Mode).[1]

Fragmentation Logic

The mass spectrum is dominated by the stability of the benzoyl cation.[1] The amide bond is the primary cleavage site.[1]

-

Molecular Ion (M⁺): m/z 197 (Distinct, stable).[1]

-

Base Peak: m/z 137.[1] This corresponds to the 2,4-dihydroxybenzoyl cation (acylium ion), formed by the loss of the ethanolamine side chain [NH-CH₂-CH₂-OH] (Neutral loss of 60 Da).[1]

-

Secondary Fragments: m/z 109 (Loss of CO from the acylium ion, typical of phenols).[1]

Key MS Peaks Table

| m/z | Intensity | Assignment | Mechanism |

| 197 | 31.3% | [M]⁺ | Molecular Ion |

| 137 | 100% | [C₇H₅O₃]⁺ | α-Cleavage (Loss of side chain) |

| 136 | 13.4% | [C₇H₄O₃]⁺[1]• | H-rearrangement/Resorcinol radical |

| 109 | 2.8% | [C₆H₅O₂]⁺ | Decarbonylation (-CO) from m/z 137 |

Fragmentation Pathway Diagram

Figure 1: EI-MS Fragmentation pathway showing the dominant alpha-cleavage producing the stable acylium base peak.[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Diamond Crystal).[1] Diagnostic Value: Distinguishing the Amide Carbonyl from the Ester precursor.

The presence of the Amide I and Amide II bands, combined with the specific Phenolic OH pattern, confirms the structure.[1] Note that the Intramolecular Hydrogen Bond (IMHB) between the C2-OH and the Carbonyl oxygen lowers the carbonyl frequency.[1]

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 3200–3450 | ν(O-H) / ν(N-H) | Broad band overlapping Phenolic OH, Aliphatic OH, and Amide NH. |

| 1635–1645 | ν(C=O) Amide I | Chelated Carbonyl (lowered by IMHB).[1] |

| 1590–1610 | ν(C=C) Aromatic | Benzene ring skeletal vibrations. |

| 1540–1550 | δ(N-H) Amide II | N-H bending / C-N stretching combination.[1] |

| 1200–1250 | ν(C-O) Phenolic | Strong stretch typical of resorcinol derivatives. |

| 1050–1080 | ν(C-O) Aliphatic | Primary alcohol (side chain).[1] |

| 830–850 | γ(C-H) Ar | Out-of-plane bending (1,2,4-trisubstituted ring).[1] |

NMR Spectroscopy (¹H & ¹³C)

Solvent: DMSO-d₆ (Required to observe labile protons).[1] Reference: TMS (0.00 ppm).

¹H NMR Assignment (400 MHz, DMSO-d₆)

The 2,4-substitution pattern creates a specific "ABX" or "AMX" spin system on the aromatic ring, though often appearing as two doublets and a singlet due to the distinct electronic environments.[1]

| Shift (δ ppm) | Mult.[1] | Integ. | Assignment | Structural Context |

| 12.50 | s (br) | 1H | 2-OH | Diagnostic: Chelated phenolic proton (Intramolecular H-bond).[1] |

| 10.05 | s (br) | 1H | 4-OH | Para-hydroxyl group.[1] |

| 8.35 | t (br) | 1H | NH | Amide proton (triplet due to CH₂ coupling).[1] |

| 7.65 | d | 1H | H-6 | Ortho to C=O[1] (Deshielded). J ≈ 8.8 Hz.[1] |

| 6.30 | dd | 1H | H-5 | Meta to both OH groups (Shielded).[1] J ≈ 8.8, 2.2 Hz.[1] |

| 6.22 | d | 1H | H-3 | Between two OH groups (Most shielded).[1] J ≈ 2.2 Hz.[1] |

| 4.75 | t (br) | 1H | Alk-OH | Aliphatic hydroxyl (side chain).[1] |

| 3.52 | q/m | 2H | O-CH₂ | Methylene adjacent to OH.[1] |

| 3.31 | q/m | 2H | N-CH₂ | Methylene adjacent to Amide N. |

¹³C NMR Assignment (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment |

| 169.5 | C=O[1] | Amide Carbonyl |

| 162.8 | Cq-OH | C-4 (Para to C=O) |

| 160.5 | Cq-OH | C-2 (Ortho to C=O) |

| 129.5 | CH | C-6 (Deshielded) |

| 109.0 | Cq | C-1 (Ipso) |

| 107.5 | CH | C-5 |

| 102.5 | CH | C-3 (Most shielded aromatic C) |

| 60.2 | CH₂ | -CH₂-O H |

| 42.1 | CH₂ | -NH-C H₂- |

NMR Correlation Diagram

Figure 2: 1H NMR Spin System Logic. The distinction between H6 (deshielded) and H3/H5 (shielded) is critical for confirming the 2,4-substitution pattern versus 2,5-isomers.

Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of the dry powder.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Note: CDCl₃ is not recommended due to poor solubility and loss of labile proton signals.

-

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the phenolic protons.

HPLC Purity Check (Recommended Condition)

To validate spectral data, ensure sample purity >98%.[1]

References

Physical characteristics of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (melting point, solubility)

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of the physical characteristics of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).[1][2] As a functionalized benzamide derivative often utilized as a pharmaceutical intermediate and cosmetic active, precise characterization of its thermodynamic and solution-phase behavior is critical for formulation stability and bioavailability assessment.

This document moves beyond simple data listing to establish self-validating experimental protocols . We focus on the two most determinative physical properties: Melting Point (MP) , serving as the primary indicator of solid-state purity and polymorphism; and Solubility , determining the compound's processability and bioavailability.

Chemical Identity & Structural Analysis[1][3][4][5]

Before establishing physical parameters, we must anchor the data in the compound's structural reality. The molecule features a benzamide core substituted with two phenolic hydroxyl groups (positions 2,[1][2][3][4][5]4) and an N-hydroxyethyl tail.[1][2][6][4][5]

Table 1: Physicochemical Identity

| Parameter | Specification |

| Chemical Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |

| Synonyms | 2,4-Dihydroxybenzoic ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide |

| CAS Number | 24207-41-8 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| SMILES | OCCNC(=O)c1ccc(O)cc1O |

| H-Bond Donors/Acceptors | 4 Donors / 4 Acceptors |

Structural Insight: The presence of the ortho-hydroxyl group (position 2) relative to the amide carbonyl facilitates an intramolecular hydrogen bond . This locks the conformation, increasing lattice energy and contributing to the relatively high melting point (163–165 °C) compared to non-hydroxylated analogs. The N-hydroxyethyl group introduces flexibility and hydrophilicity, balancing the rigid aromatic core.

Thermodynamic Characterization: Melting Point

The melting point is not merely a number; it is a thermodynamic transition that reveals the crystalline integrity of the sample. For 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, the literature value is distinct, and deviations often indicate solvation or impurities (e.g., unreacted ethanolamine).

Quantitative Data

| Property | Value | Source |

| Melting Point (Lit.) | 163 – 165 °C | Sigma-Aldrich [1], ChemicalBook [2] |

| Thermal Behavior | Sharp endotherm (indicates high crystallinity) | Predicted based on structure |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

While capillary methods are common, DSC is the gold standard for distinguishing between true melting, dehydration, and decomposition.

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically to allow potential volatile escape (if solvates are suspected).

-

Equilibration: Equilibrate at 25 °C for 5 minutes.

-

Ramp: Heat at 10 °C/min to 200 °C.

-

Validation: The onset temperature (

) is the reported melting point; the peak temperature (

Visualizing the Workflow:

Figure 1: DSC workflow for validating the melting point of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.

Solubility Profile

Solubility dictates the solvent choice for synthesis, purification, and final formulation. The "like dissolves like" principle applies here: the molecule has dual character—a polar amide/hydroxyl region and a hydrophobic aromatic ring.

Solubility Data Matrix

| Solvent | Solubility Status | Mechanistic Rationale |

| Water | Moderate / Sparingly Soluble (Cold)Soluble (Hot) | The 3 hydroxyl groups promote H-bonding, but the aromatic ring limits cold water solubility. Heating breaks lattice energy. |

| Ethanol / Methanol | Soluble | Primary solvents for recrystallization. Matches the polarity of the hydroxyethyl tail. |

| DMSO | Highly Soluble | Disrupts strong intermolecular H-bonds; used for NMR analysis [3]. |

| Diethyl Ether | Insoluble | Lacks sufficient polarity to solvate the amide/hydroxyl network. |

Experimental Protocol: Shake-Flask Method

To generate regulatory-grade solubility data, we utilize the Shake-Flask method followed by HPLC quantification . Visual inspection is insufficient for drug development standards.

Protocol:

-

Excess Addition: Add solid compound to the solvent until undissolved solid remains (supersaturation).

-

Agitation: Shake at constant temperature (25 °C ± 0.1) for 24 hours to reach equilibrium.

-

Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Visualizing the Workflow:

Figure 2: Standard Shake-Flask protocol for quantitative solubility determination.

Synthesis & Impurity Impact[7]

Understanding the origin of the compound explains physical property deviations. The standard synthesis involves the aminolysis of 2,4-dihydroxybenzoic acid (or its methyl/ethyl ester) with ethanolamine [2].

-

Impurity A (Ethanolamine): Hygroscopic liquid. If present, it lowers the melting point drastically and causes the solid to become sticky (deliquescent).

-

Impurity B (2,4-Dihydroxybenzoic acid): Higher melting point (>200 °C). If present, it may appear as a secondary peak in DSC or result in "insoluble matter" in ethanol.

Recommendation: If the melting point is observed below 160 °C, perform a recrystallization using Ethanol/Water (90:10) to remove excess ethanolamine and restore crystalline purity.

References

-

Sigma-Aldrich. (n.d.).[7] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Specification. Retrieved from

-

ChemicalBook. (2021). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Synthesis. Retrieved from [1]

-

SpectraBase. (2023). NMR Spectra of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO-d6. Retrieved from

-

PubChem. (2023). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[1][2][7][4][5] National Library of Medicine. Retrieved from

Sources

- 1. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]

- 4. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 5. PubChemLite - 2,4-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide mechanism of action hypotheses

This is an in-depth technical guide regarding the mechanism of action hypotheses for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).

Mechanistic Hypotheses & Pharmacological Architecture

Executive Summary

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (also known as 2,4-dihydroxybenzoic ethanolamide) is a synthetic benzamide derivative characterized by a resorcinol moiety (1,3-benzenediol) substituted at the 4-position with a carboxamide linked to an ethanol chain.[1][2][3][4][5]

While direct clinical monographs for this specific CAS are limited, its pharmacophore strongly aligns with a class of Tyrosinase Inhibitors and Anti-inflammatory agents . The presence of the 2,4-dihydroxy substitution pattern on the aromatic ring is a canonical "warhead" for copper chelation within the tyrosinase active site, making it a high-probability candidate for skin depigmentation applications. Furthermore, the benzamide scaffold suggests potential modulation of inflammatory pathways (e.g., NF-κB inhibition) similar to salicylamide analogs.